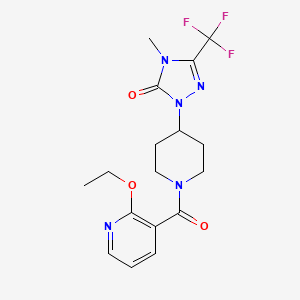
1-(1-(2-ethoxynicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2-ethoxynicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H20F3N5O3 and its molecular weight is 399.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(2-ethoxynicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on mechanisms of action, therapeutic potential, and related case studies.
- Molecular Formula : C18H19N5O3S
- Molecular Weight : 385.4 g/mol
- CAS Number : 2034419-12-8
The compound features a triazole ring, which is often associated with various biological activities, including antimicrobial and antiviral properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The presence of the piperidine moiety enhances its interaction with neurotransmitter receptors and enzymes, potentially influencing neurological and metabolic pathways.
Antimicrobial Activity
Recent studies have investigated the compound's efficacy against various pathogens. For example:
- Antibacterial Activity : The compound has shown promising results in inhibiting bacterial growth in vitro, particularly against strains resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis.
- Antiviral Properties : Preliminary data suggest that it may inhibit viral replication by interfering with viral entry or replication processes. Further studies are required to elucidate these mechanisms.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that the compound exhibits favorable absorption and distribution characteristics. It maintains bioactive exposure over extended periods, as indicated by significant area under the curve (AUC) values in pharmacodynamic assessments.
| Parameter | Value |
|---|---|
| AUC (min*μM/L) | 25.86 for compound 4d |
| Cmax (μg/mL) | Approximately double for 12d compared to 4d |
These findings suggest that structural modifications can enhance the bioavailability and therapeutic index of the compound.
Study 1: Anti-Tuberculosis Activity
In a study aimed at discovering novel anti-tuberculosis agents, derivatives of this compound were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One derivative exhibited an MIC (Minimum Inhibitory Concentration) of 1.5 μg/mL, indicating significant potential as an anti-tuberculosis agent. However, side effects were noted during in vivo testing, necessitating further optimization of the structure to enhance safety profiles while maintaining efficacy .
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro. These effects are believed to be mediated through the modulation of inflammatory pathways and antioxidant responses .
属性
IUPAC Name |
2-[1-(2-ethoxypyridine-3-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O3/c1-3-28-13-12(5-4-8-21-13)14(26)24-9-6-11(7-10-24)25-16(27)23(2)15(22-25)17(18,19)20/h4-5,8,11H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZRACRIQQSVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













